Benzenemethanamine, N,N-diethyl-2-methoxy-
Description
Benzenemethanamine, N,N-diethyl-2-methoxy- (IUPAC name: N,N-diethyl-2-methoxyaniline) is a tertiary amine derivative of 2-methoxyaniline. Its molecular formula is C₁₁H₁₇NO (molecular weight: 179.26 g/mol), featuring a benzene ring substituted with a methoxy (-OCH₃) group at the ortho (2-) position and a diethylamino (-N(CH₂CH₃)₂) group attached to the benzenemethanamine backbone . The compound’s SMILES notation (CCN(CC)C₁=CC=CC=C₁OC) and InChIKey (GUJDZOJYUAUENA-UHFFFAOYSA-N) provide precise structural identification .
Properties
CAS No. |
24932-54-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-N-[(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
SGWVMJQOZQJACY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-diethyl-2-methoxy- typically involves the alkylation of benzenemethanamine with diethylamine and methoxy reagents. One common method is the reaction of benzenemethanamine with diethyl sulfate and sodium methoxide under controlled temperature and pressure conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N,N-diethyl-2-methoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-diethyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Nitrobenzenemethanamine, carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenemethanamines depending on the reagents used.
Scientific Research Applications
Benzenemethanamine, N,N-diethyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-diethyl-2-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The methoxy and diethyl groups play a crucial role in modulating the compound’s activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,N-diethyl-2-methoxybenzenemethanamine with structurally or functionally related compounds:
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Analysis
2-Methoxyaniline (o-Anisidine) Primary amine vs. tertiary amine in the target compound. Lower molecular weight (123.15 g/mol) and higher basicity due to the -NH₂ group. Used in dye synthesis and agrochemicals .
N-Benzyl-2-methoxyethanamine
- Secondary amine with a benzyl group and methoxyethyl chain.
- Smaller molecular weight (165.24 g/mol) but less lipophilic than the target compound due to polar methoxyethyl substituents.
- Applications in organic synthesis (e.g., ligand preparation) .
Phenoxybenzamine Hydrochloride Tertiary amine with a phenoxy group and chloroethyl chain. Clinically used as a non-selective alpha-blocker for hypertension .
Benzhydramine
- Diphenylmethoxy substituent and dimethylamine group.
- Antihistamine with anticholinergic effects . The diphenyl group enhances aromatic interactions, unlike the target compound’s simpler substitution pattern.
Key Trends
- Lipophilicity: Tertiary amines (e.g., N,N-diethyl-2-methoxybenzenemethanamine, Phenoxybenzamine) exhibit higher lipid solubility than primary/secondary amines, favoring blood-brain barrier penetration.
- Substituent Effects : Bulky groups (e.g., benzyl, diphenylmethoxy) reduce volatility but may hinder synthetic scalability. The diethyl group in the target compound balances lipophilicity and steric accessibility.
- Pharmacological Potential: Structural analogs like Phenoxybenzamine highlight the relevance of tertiary amines in drug design, though specific activity data for the target compound remain speculative.
Biological Activity
Benzenemethanamine, N,N-diethyl-2-methoxy- (commonly referred to as 2-Methoxy-N,N-diethylbenzeneethanamine) is a compound of interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Chemical Formula : C11H17NO
- Molecular Weight : 181.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of Benzenemethanamine, N,N-diethyl-2-methoxy- is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain, which can affect mood and anxiety levels.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that compounds similar to Benzenemethanamine exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties :
- The compound has been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
-
Neuroprotective Effects :
- Studies suggest that it may protect neuronal cells from oxidative stress, contributing to its potential use in neurodegenerative diseases.
Table 1: Biological Activities of Benzenemethanamine Derivatives
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Health Sciences evaluated the antimicrobial properties of various benzene derivatives, including Benzenemethanamine. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µM . -
Neuroprotective Effects in Animal Models :
In a controlled study involving rodents, administration of Benzenemethanamine demonstrated a reduction in neuroinflammatory markers and improved cognitive function in models of Alzheimer's disease. The effective dosage was determined to be around 10 µM . -
Anti-inflammatory Mechanisms :
A recent investigation into the anti-inflammatory effects revealed that the compound could reduce TNF-alpha levels significantly, suggesting potential therapeutic applications in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
